

Application Notes and Protocols: Isotope Dilution Mass Spectrometry with 15-Keto Bimatoprost-d5

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Compound of Interest

Compound Name: 15-Keto Bimatoprost-d5

Cat. No.: B15143046

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Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. Its mechanism of action involves increasing the outflow of aqueous humor, thereby reducing intraocular pressure (IOP). The primary active metabolite of bimatoprost is 17-phenyl-18,19,20-trinor-prostaglandin F2 α (bimatoprost free acid), and 15-Keto Bimatoprost is a key metabolite in its metabolic pathway. Accurate and precise quantification of bimatoprost and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high sensitivity, specificity, and accuracy. This method utilizes a stable isotope-labeled internal standard, such as **15-Keto Bimatoprost-d5**, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard allows for the correction of matrix effects and variations in sample preparation and instrument response.

These application notes provide a detailed protocol for the quantification of 15-Keto Bimatoprost in biological samples using Isotope Dilution Mass Spectrometry with **15-Keto Bimatoprost-d5** as the internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative data achievable with an optimized Isotope Dilution LC-MS/MS method for prostaglandin analogs. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Parameter	Typical Value	Description
Linearity (r^2)	> 0.99	The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD)	5 - 20 pg/mL	The lowest concentration of the analyte that can be reliably detected above the background noise. [1]
Limit of Quantification (LOQ)	20 - 100 pg/mL	The lowest concentration of the analyte that can be accurately and precisely quantified. [1]
Precision (%RSD)	< 15%	The relative standard deviation, indicating the reproducibility of the measurements.
Accuracy (%Recovery)	85 - 115%	The closeness of the measured value to the true value, determined by analyzing quality control samples with known concentrations.

Experimental Protocols

Materials and Reagents

- 15-Keto Bimatoprost analytical standard
- **15-Keto Bimatoprost-d5** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Biological matrix (e.g., plasma, aqueous humor)
- Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific biological matrices.

- Sample Pre-treatment:
 - Thaw frozen biological samples on ice.
 - To 1 mL of the sample, add a known amount of **15-Keto Bimatoprost-d5** internal standard solution.
 - Acidify the sample to a pH of approximately 3.5 with formic acid to ensure the analyte is in a non-ionized form, which enhances its retention on the C18 stationary phase.[\[2\]](#)[\[3\]](#)
- SPE Cartridge Conditioning:
 - Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of ultrapure water.[\[2\]](#) Do not allow the cartridge to dry out.
- Sample Loading:

- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
 - Follow with a wash of 5 mL of a low-percentage organic solvent solution (e.g., 10% methanol in water) to remove less polar interferences.
- Elution:
 - Elute the analyte and internal standard from the cartridge with 2-5 mL of methanol or acetonitrile into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
 - Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for the separation of prostaglandins.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:
 - 0-2 min: 30% B

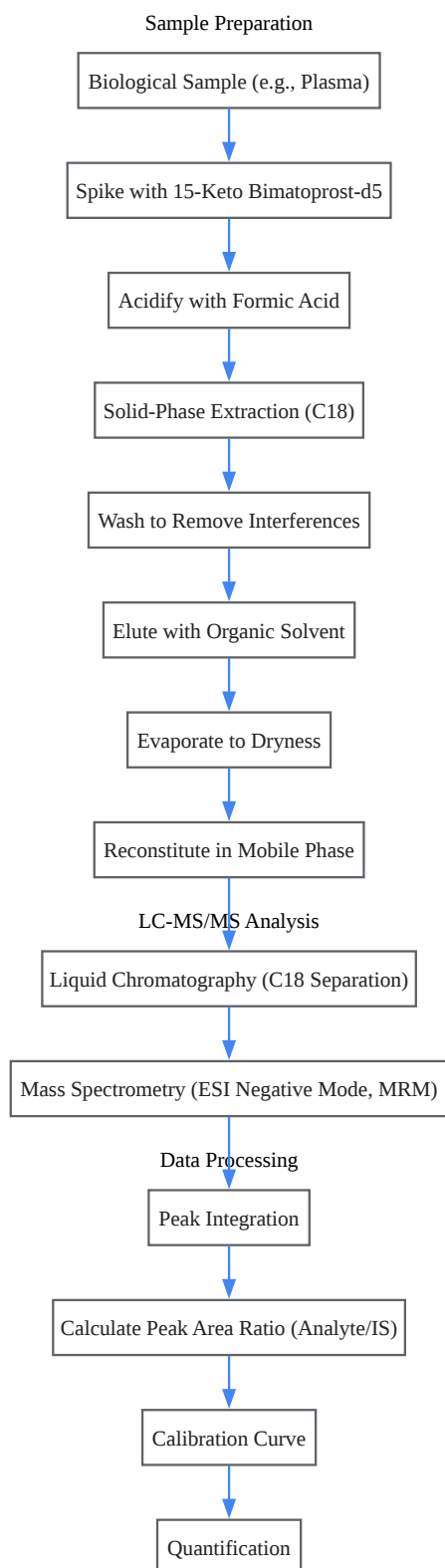
- 2-10 min: 30-95% B
- 10-12 min: 95% B
- 12.1-15 min: 30% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40 $^{\circ}$ C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandin analysis as they readily form $[M-H]^{-}$ ions.[1][4]
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 15-Keto Bimatoprost and **15-Keto Bimatoprost-d5**. The exact m/z values will need to be determined by direct infusion of the analytical standards.
 - Example MRM Transitions:
 - 15-Keto Bimatoprost: $[M-H]^{-} \rightarrow$ product ion
 - **15-Keto Bimatoprost-d5**: $[M+4-H]^{-} \rightarrow$ product ion (assuming 5 deuterium atoms, the mass shift is +5, but fragmentation may lead to a different observed shift in the product ion)
 - Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analytes.

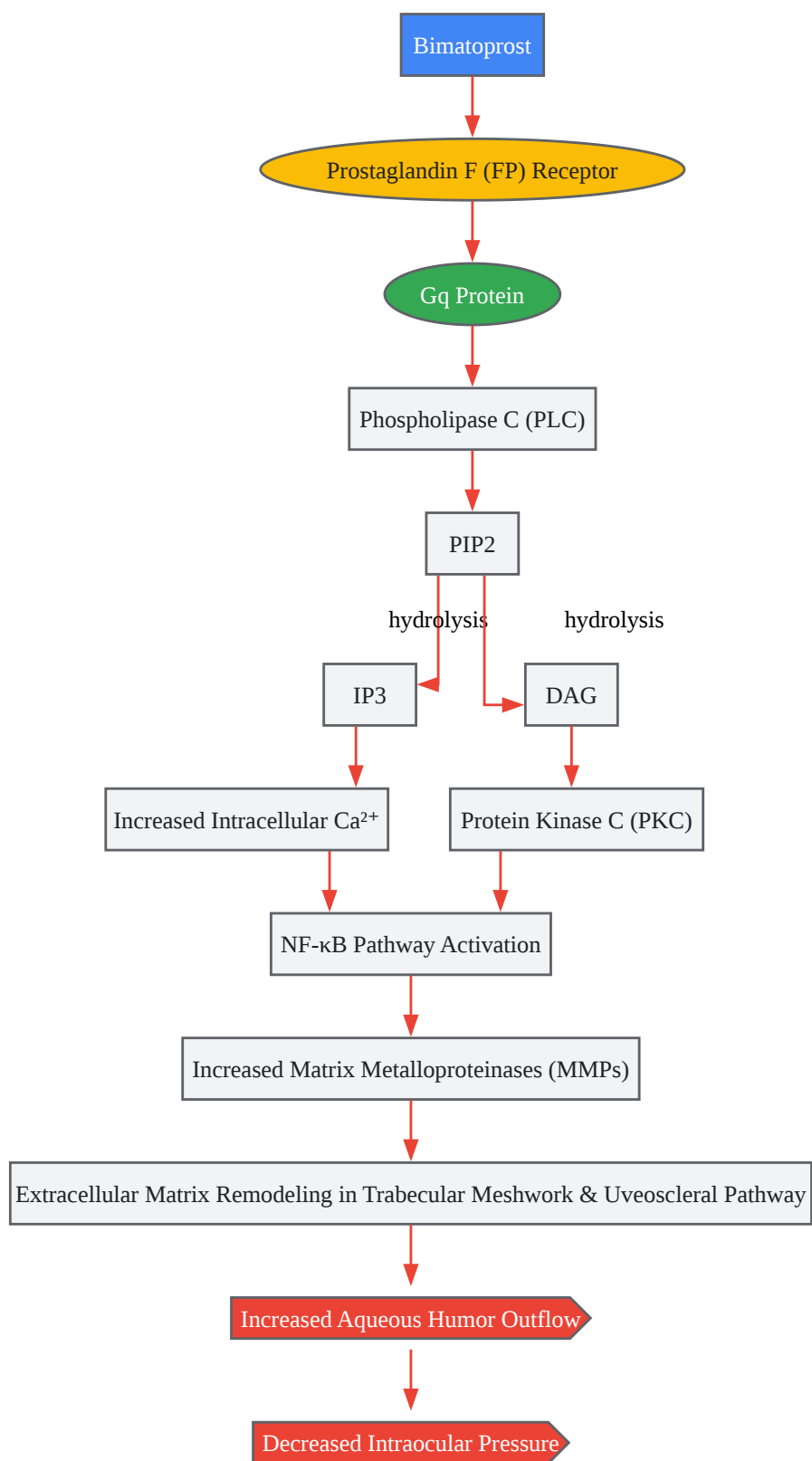
Data Analysis and Quantification

- Calibration Curve: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of 15-Keto Bimatoprost and a fixed concentration of **15-Keto Bimatoprost-d5**.

- Quantification: The concentration of 15-Keto Bimatoprost in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The use of a stable isotope-labeled internal standard corrects for any analyte loss during sample preparation and for variations in ionization efficiency.^[5]^[6]

Visualizations





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